2-({2-Phenylimidazo[1,2-A]pyridin-3-YL}carbamoyl)benzoic acid
Description
2-({2-Phenylimidazo[1,2-A]pyridin-3-YL}carbamoyl)benzoic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Properties
IUPAC Name |
2-[(2-phenylimidazo[1,2-a]pyridin-3-yl)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-20(15-10-4-5-11-16(15)21(26)27)23-19-18(14-8-2-1-3-9-14)22-17-12-6-7-13-24(17)19/h1-13H,(H,23,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXKIFJJJGSVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CC=C4C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200700 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({2-Phenylimidazo[1,2-A]pyridin-3-YL}carbamoyl)benzoic acid typically involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored for its simplicity and high yield. Another approach involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is solvent- and catalyst-free, making it environmentally friendly .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and multicomponent reactions suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-({2-Phenylimidazo[1,2-A]pyridin-3-YL}carbamoyl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Gold-catalyzed oxidation of terminal alkynes to glyoxals, followed by nucleophilic addition and oxygenation.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Often carried out using halogenated compounds under basic conditions.
Major Products: The major products formed from these reactions include 1,2-diones and α-hydroxyl ketones .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features may exhibit inhibitory effects on enzymes involved in cancer proliferation. For instance, studies have shown that imidazo-pyridine derivatives can inhibit specific kinases associated with cancer cell growth and survival pathways .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. Mechanistic studies suggest that it may interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators .
Receptor Modulation
The design of 2-({2-Phenylimidazo[1,2-A]pyridin-3-YL}carbamoyl)benzoic acid allows for modulation of various receptors, including adenosine receptors. Compounds structurally related to this compound have shown enhanced affinity towards these receptors while maintaining low cytotoxicity, making them suitable candidates for drug development targeting neurological disorders .
Case Studies
Mechanism of Action
The mechanism of action of 2-({2-Phenylimidazo[1,2-A]pyridin-3-YL}carbamoyl)benzoic acid involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and receptors, leading to its therapeutic effects . For instance, it can block γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers .
Comparison with Similar Compounds
Zolpidem: Used to treat insomnia and functions by blocking γ-aminobutyric acid receptors.
Alpidem: An anxiolytic drug with fewer side effects compared to classical benzodiazepines.
Uniqueness: 2-({2-Phenylimidazo[1,2-A]pyridin-3-YL}carbamoyl)benzoic acid stands out due to its unique combination of the imidazo[1,2-a]pyridine scaffold with a benzoic acid moiety, which enhances its biological activity and potential therapeutic applications .
Biological Activity
2-({2-Phenylimidazo[1,2-A]pyridin-3-YL}carbamoyl)benzoic acid is a synthetic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
Research indicates that compounds with the imidazo[1,2-a]pyridine structure often act as cyclin-dependent kinase (CDK) inhibitors , calcium channel blockers, and GABA_A receptor modulators. These mechanisms can lead to various cellular effects such as:
- Cell Cycle Arrest : As CDK inhibitors, these compounds can halt cell cycle progression, which is crucial for cancer treatment.
- Induction of Apoptosis : Depending on their specific targets, they may induce programmed cell death in malignant cells.
- Neuroactive Steroid Synthesis : Some derivatives have been shown to stimulate the synthesis of neurosteroids, which have implications for neuroprotection and treatment of neurodegenerative diseases .
Anticancer Properties
Several studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance:
- Inhibition of Tumor Growth : Compounds related to this compound have demonstrated significant inhibitory effects on various cancer cell lines through their action on CDKs and other molecular targets .
- Mechanistic Studies : Research has shown that specific substitutions on the imidazo[1,2-a]pyridine nucleus enhance binding affinity to CDKs, thereby improving their efficacy as anticancer agents .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties:
- Melatonin Receptor Modulation : Some derivatives exhibit selective binding to melatonin receptors (MT1 and MT2), which may contribute to their neuroprotective effects. For example, certain compounds showed high affinity for MT2 receptors, suggesting potential applications in sleep disorders and neurodegenerative conditions .
- PDE10A Inhibition : Research indicates that related compounds act as phosphodiesterase (PDE) inhibitors, which could help in treating conditions like Alzheimer's disease by increasing levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in neurons .
Study 1: Anticancer Activity
In a study evaluating a series of 2-phenylimidazo[1,2-a]pyridine derivatives, it was found that certain compounds significantly inhibited cell proliferation in breast cancer cell lines. The study suggested a correlation between structural modifications and increased potency against cancer cells .
Study 2: Neuroprotective Potential
Another investigation focused on the effect of imidazo[1,2-a]pyridine derivatives on neurosteroid levels in vivo. Compounds were administered to animal models, resulting in increased levels of pregnenolone and other neuroactive steroids in plasma and brain tissues. This suggests a potential mechanism for protecting against neurodegeneration .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing intermediates related to 2-({2-Phenylimidazo[1,2-A]pyridin-3-YL}carbamoyl)benzoic acid, and how do reaction conditions impact yields?
- Methodology : The synthesis of imidazo[1,2-a]pyridine derivatives often involves cyclization or acylation reactions. For example, 2-phenylimidazo[1,2-a]pyridin-3-amine can be acetylated using acetic anhydride in toluene to form acetamide derivatives (74% yield under optimized conditions) . Precursors like 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde are synthesized via N,N-dimethylformamide-mediated reactions (74% yield) or less efficient routes like methyl acrylate coupling (10% yield) .
- Data Comparison :
| Precursor | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine + DMF | Room temperature, 12h | 74% | |
| 2-Phenylimidazo[1,2-a]pyridine-3-amine + Acetic anhydride | Toluene, 2h | 74% |
Q. Which analytical techniques are recommended for structural confirmation and purity assessment of this compound?
- Methodology :
- HPLC : Use ammonium acetate buffer (pH 6.5) with UV detection to assess purity and resolve impurities .
- NMR/LC-MS : Critical for confirming carbamoyl linkage and benzoic acid moieties. Impurity profiling can reference pharmacopeial standards (e.g., Zolpidem Tartrate Impurity A, structurally analogous to imidazo[1,2-a]pyridine derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during derivative synthesis (e.g., unexpected regioselectivity or byproducts)?
- Methodology :
- X-ray Crystallography : Resolve ambiguities in regioselectivity, as demonstrated for N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide derivatives .
- Computational Modeling : Predict reactive sites on the imidazo[1,2-a]pyridine core to guide functionalization .
- Case Study : Sulfenylation of 2-phenylimidazo[1,2-a]pyridine with 4-methoxyphenyl thiol achieved 92% yield via silica gel chromatography, highlighting the role of electron-rich substituents in regioselectivity .
Q. What strategies enable regioselective functionalization of the imidazo[1,2-a]pyridine core to enhance bioactivity?
- Methodology :
- Electrophilic Aromatic Substitution : Prioritize C-3 or C-6 positions based on electronic effects. For example, bromination at C-8 in 8-bromoimidazo[1,2-a]pyridine derivatives enables further cross-coupling .
- Thiol-Ene Reactions : Introduce sulfur-containing groups (e.g., 1,3,4-oxadiazole hybrids) to improve antimicrobial activity .
Q. How should impurity profiling be conducted to meet pharmacopeial standards?
- Methodology :
- Reference Standards : Use certified impurities like 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid (CAS 189005-44-5) for LC-MS calibration .
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products .
Data Contradiction Analysis
Q. Why might NMR data for synthetic batches of this compound show variability in peak splitting patterns?
- Resolution :
- Solvent Effects : Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) can alter chemical shifts. Confirm assignments using 2D NMR (HSQC, HMBC) .
- Polymorphism : Crystalline vs. amorphous forms may yield different spectra. Use X-ray diffraction to correlate solid-state structure with solution data .
Experimental Design Considerations
Q. What are the critical parameters for scaling up the synthesis of this compound while maintaining yield and purity?
- Optimization Checklist :
- Solvent Selection : Toluene or DMF for acylation reactions due to high solubility and low side-product formation .
- Catalyst Screening : Evaluate Pd/C or CuI for cross-coupling steps in derivative synthesis .
- Purification : Use gradient elution in column chromatography (petroleum ether:ethyl acetate = 3:2) to isolate pure products .
Biological Activity Evaluation
Q. How can researchers assess the antimicrobial potential of derivatives of this compound?
- Methodology :
- In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) protocols .
- Molecular Docking : Target bacterial enzymes (e.g., DNA gyrase) to rationalize structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
